molecular formula C21H22O4 B1263614 Lespeflorin G10

Lespeflorin G10

Cat. No.: B1263614
M. Wt: 338.4 g/mol
InChI Key: ZEHIHNBSUKPKMF-PXNSSMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespeflorin G10 is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 9, a methyl group at position 8 and a prenyl group at position 10. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a melanin synthesis inhibitor and a plant metabolite. It is a member of phenols and a member of pterocarpans.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

(6aR,11aR)-8-methyl-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C21H22O4/c1-11(2)4-6-15-19(23)12(3)8-16-17-10-24-18-9-13(22)5-7-14(18)20(17)25-21(15)16/h4-5,7-9,17,20,22-23H,6,10H2,1-3H3/t17-,20-/m0/s1

InChI Key

ZEHIHNBSUKPKMF-PXNSSMCTSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O

Canonical SMILES

CC1=CC2=C(C(=C1O)CC=C(C)C)OC3C2COC4=C3C=CC(=C4)O

Origin of Product

United States

Q & A

Q. What are the established protocols for synthesizing Lespeflorin G10 with high purity, and how can researchers validate its structural integrity?

Methodological Answer :

  • Synthesis Optimization : Follow pharmacopeial guidelines (e.g., USP, EP) for raw material testing and process validation . Use spectroscopic techniques (NMR, LC-MS) for structural confirmation, referencing standardized procedures in peer-reviewed journals .
  • Validation : Replicate synthesis protocols with independent batches, ensuring purity ≥95% via HPLC. Cross-check results against published spectral databases (e.g., SciFinder, PubChem) .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity while minimizing batch variability?

Methodological Answer :

  • Experimental Design :
    • Use triplicate assays with positive/negative controls.
    • Standardize cell lines/solvents across trials to reduce variability .
    • Include dose-response curves (e.g., IC50 calculations) for quantitative analysis .
  • Data Reporting : Tabulate raw data with mean ± SD and p-values (ANOVA) to highlight statistical significance .

Q. What literature review strategies are critical for identifying gaps in this compound’s pharmacological profile?

Methodological Answer :

  • Use advanced search operators in Google Scholar (e.g., "this compound" AND ("mechanism of action" OR "kinetic studies")) to filter high-impact studies .
  • Systematically categorize findings into tables (e.g., Table 1: Reported IC50 Values Across Studies) to identify contradictions or understudied pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different assay conditions?

Methodological Answer :

  • Root-Cause Analysis :
    • Compare assay parameters (pH, temperature, cofactors) from conflicting studies .
    • Conduct meta-analyses to isolate variables influencing affinity measurements .
  • Validation : Re-run assays under standardized conditions, using orthogonal methods (e.g., SPR vs. ITC) to confirm results .

Q. What strategies ensure robust reproducibility in in vivo studies of this compound’s toxicity profile?

Methodological Answer :

  • Study Design :
    • Adhere to ARRIVE guidelines for animal studies, detailing sample size justification and randomization .
    • Include pharmacokinetic endpoints (e.g., AUC, Cmax) alongside toxicity metrics .
  • Data Transparency : Publish raw datasets and statistical code in repositories like Zenodo to enable independent verification .

Q. How should researchers design a mechanistic study to elucidate this compound’s interaction with non-canonical targets?

Methodological Answer :

  • Hypothesis-Driven Workflow :
    • Use CRISPR-Cas9 knockouts or siRNA silencing to validate target involvement .
    • Apply proteomic profiling (e.g., affinity purification mass spectrometry) to identify off-target interactions .
  • Data Interpretation : Employ pathway enrichment tools (e.g., STRING, KEGG) to contextualize findings within broader biological networks .

Methodological Frameworks

Table 1: Key Considerations for Addressing Data Contradictions

Issue Analytical Approach Tools/References
Variability in IC50Meta-analysis of assay conditions
Discrepant toxicity dataReproducibility audits via open-access protocols
Target specificity gapsOrthogonal binding assays + computational docking

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lespeflorin G10
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